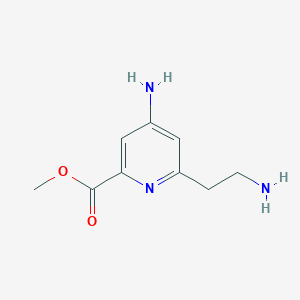
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with amino and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2-methylpyridine with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary and secondary amines.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4-Amino-2-methylpyridine: Shares the pyridine ring and amino group but lacks the carboxylate and ethylamine substituents.
2-Amino-4-methylpyridine: Similar structure but with different substitution patterns on the pyridine ring.
2-(Aminomethyl)pyridine: Contains an amino group attached to the pyridine ring but differs in the position and type of substituents.
Uniqueness: Methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylate groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 4-amino-6-(2-aminoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-5-6(11)4-7(12-8)2-3-10/h4-5H,2-3,10H2,1H3,(H2,11,12) |
InChI Key |
VJAQDKDRYWMPLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















